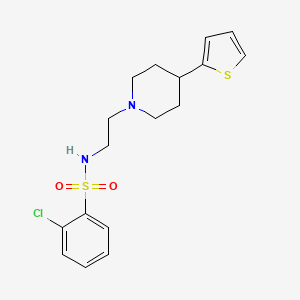
2-chloro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are the basis for several groups of drugs, including sulfa drugs .
Molecular Structure Analysis
The compound contains a benzenesulfonamide moiety, a thiophene ring, and a piperidine ring. These structural features could influence its physical and chemical properties, as well as its potential biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility .Applications De Recherche Scientifique
Structural and Mechanistic Insights
The chemical structure of 2-chloro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is closely related to a variety of sulfonamide compounds that have been explored for their diverse biological activities and applications in scientific research. While direct studies on this specific compound are limited, insights can be drawn from research on structurally related sulfonamides.
Analogs and Derivatives in Drug Discovery : Research on sulfonamide derivatives, such as those incorporating piperidine or thiophene moieties, has been pivotal in drug discovery efforts, particularly for identifying novel pharmacophores with potential therapeutic applications. These studies often focus on the synthesis, structural characterization, and biological evaluation of sulfonamide compounds to determine their efficacy and selectivity towards various biological targets (Huang et al., 2017).
Enzyme Inhibition Studies : Sulfonamides, including those with benzenesulfonamide cores, have been extensively studied for their inhibitory activity against various enzymes, such as carbonic anhydrases. These enzymes are involved in numerous physiological processes, and their inhibition can have significant therapeutic implications, particularly in the treatment of conditions like glaucoma, epilepsy, and certain types of cancer (Nabih Lolak et al., 2019).
Synthetic Methodologies and Chemical Properties : The synthesis and structural elucidation of sulfonamide derivatives, including those with complex substituents like piperidine and thiophene, contribute to the development of novel synthetic methodologies. These studies not only enhance our understanding of the chemical properties of such compounds but also pave the way for the creation of more efficient and selective agents for various scientific and therapeutic applications (Crich and Smith, 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S2/c18-15-4-1-2-6-17(15)24(21,22)19-9-12-20-10-7-14(8-11-20)16-5-3-13-23-16/h1-6,13-14,19H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXUNEZOFWFOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

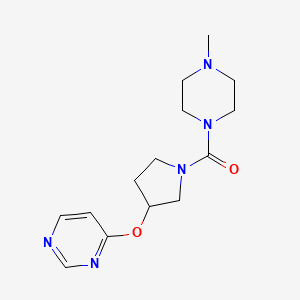

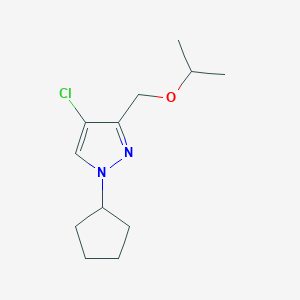
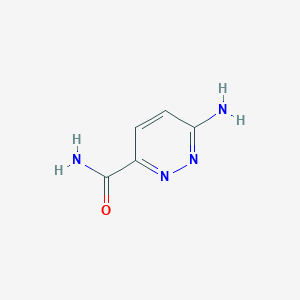
![4-[(Z)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2708900.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/no-structure.png)
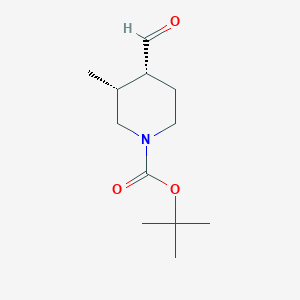
![1-[3-(Triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2708906.png)
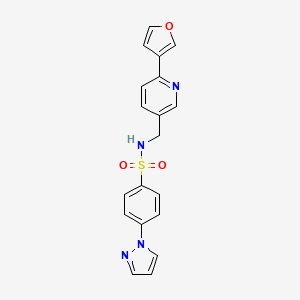
![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2708908.png)
![N-(2-(diethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2708911.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2708912.png)
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708915.png)
![2-Aminospiro[3.3]heptane-2-carbonitrile;hydrochloride](/img/structure/B2708918.png)